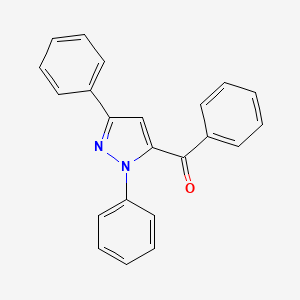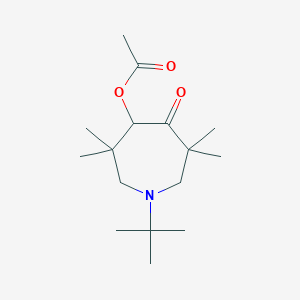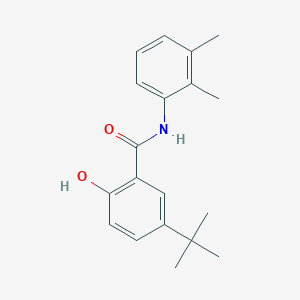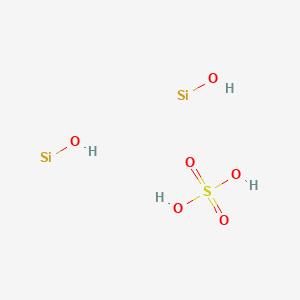![molecular formula C8H13ClN6S B14630665 N-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N'-ethylthiourea CAS No. 56922-06-6](/img/structure/B14630665.png)
N-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N'-ethylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N’-ethylthiourea is a chemical compound belonging to the triazine class. This compound is known for its applications in various fields, including agriculture and pharmaceuticals. It is structurally characterized by the presence of a triazine ring substituted with chloro, ethylamino, and ethylthiourea groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N’-ethylthiourea typically involves the sequential substitution of the chlorides on cyanuric chloride with ethylamine and ethylthiourea. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reactions are carried out under reflux conditions to ensure complete substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N’-ethylthiourea undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted triazines, amines, and thiourea derivatives .
Aplicaciones Científicas De Investigación
N-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N’-ethylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other triazine derivatives.
Biology: The compound is studied for its potential herbicidal properties and its effects on plant physiology.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: It is used in the formulation of herbicides and pesticides
Mecanismo De Acción
The mechanism of action of N-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N’-ethylthiourea involves the inhibition of photosynthetic electron transport in plants. This is achieved by binding to the D1 protein in the photosystem II complex, thereby blocking the transfer of electrons and ultimately leading to the death of the plant .
Comparación Con Compuestos Similares
Similar Compounds
Simazine: Another triazine herbicide with similar applications but different substitution patterns.
Atrazine: Widely used herbicide with a similar mechanism of action but different chemical structure.
Cyanazine: Similar in structure but with different substituents on the triazine ring
Uniqueness
N-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N’-ethylthiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylthiourea group, in particular, contributes to its herbicidal activity and potential medicinal applications.
Propiedades
Número CAS |
56922-06-6 |
|---|---|
Fórmula molecular |
C8H13ClN6S |
Peso molecular |
260.75 g/mol |
Nombre IUPAC |
1-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-3-ethylthiourea |
InChI |
InChI=1S/C8H13ClN6S/c1-3-10-6-12-5(9)13-7(14-6)15-8(16)11-4-2/h3-4H2,1-2H3,(H3,10,11,12,13,14,15,16) |
Clave InChI |
BDBWKEYOWDEJDU-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC(=NC(=N1)Cl)NC(=S)NCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


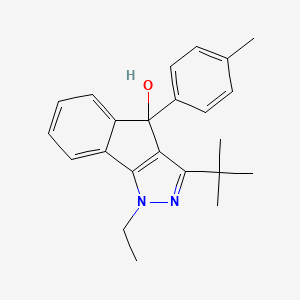
![N-(4-Bromophenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14630589.png)
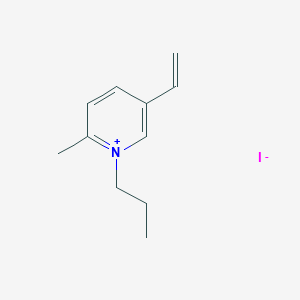


![2-[2-(5-Nitrofuran-2-yl)ethenyl]-5-phenyl-1,3,4-thiadiazole](/img/structure/B14630605.png)
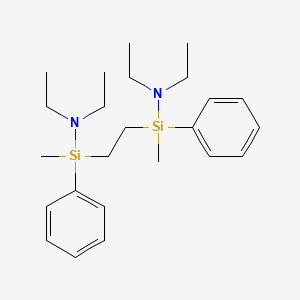
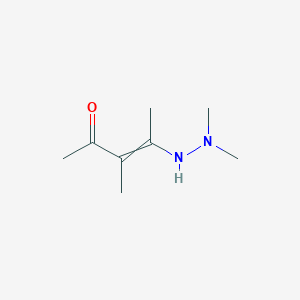

![3-[(4-Methylphenyl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B14630634.png)
